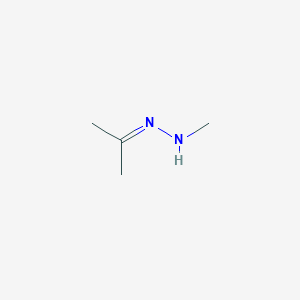![molecular formula C13H20O2 B1293617 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol CAS No. 6382-07-6](/img/structure/B1293617.png)
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol
Vue d'ensemble
Description
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is a chemical compound that belongs to the class of Aryl Alkyl Alcohols (AAAs). These compounds are characterized by an aryl group, which may be a substituted or unsubstituted benzene ring, covalently bonded to an alkyl alcohol group. The general structure of AAAs can be represented as Ar-C-(R1)(R2)OH, where Ar denotes the aryl group and the alcohol group is -C-(R1)(R2)OH .
Synthesis Analysis
The synthesis of related AAAs typically involves the attachment of an alcohol group to an aryl ring. For example, 2-[4-(2-bromoethoxy)phenoxy]ethanol, a compound with a similar structure, was synthesized from 4-(benzyloxy)phenol through a multi-step reaction that included bromination, substitution, and deprotection steps . The synthesis of optically active AAAs, such as 1-(4'-hydroxyphenyl)ethanol, can be achieved through enzymatic hydroxylation, as demonstrated by the use of Pseudomonas putida and p-cresol methylhydroxylase .
Molecular Structure Analysis
The molecular structure of AAAs and their complexes can be elucidated using X-ray crystallography. For instance, the crystal structure of a molecular complex involving hydroquinone and ethanol revealed a hydrogen-bonded adduct, which suggests that similar AAAs could form complexes with alcohols . Additionally, the crystal structure of ethanol solvates of related compounds, such as 2-[bis(diphenylphosphoryl)methyl]phenol, provides insights into the intermolecular interactions and the environment of the hydroxyl groups .
Chemical Reactions Analysis
AAAs can participate in various chemical reactions, including the formation of photoremovable protecting groups for alcohols and phenols. The 2,5-dimethylphenacyl (DMP) chromophore, for example, can be used to protect hydroxy groups, which can then be released upon exposure to light . This indicates that AAAs with similar structures may also be suitable for such applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of AAAs, such as 2-(4-methylphenoxy)ethanol, have been extensively studied. These compounds exhibit a range of properties, including acute toxicity, skin irritation, mucous membrane irritation, and skin sensitization. The extraction of AAAs from aqueous solutions, such as in the case of 2-(4-hydroxyphenyl)ethanol, can be achieved using emulsion liquid membranes, which is relevant for both environmental and industrial applications .
Propriétés
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXDXUTVAFRBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064299 | |
| Record name | Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol | |
CAS RN |
6382-07-6 | |
| Record name | 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6382-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-tert-Pentylphenoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006382076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(p-tert-Pentylphenoxy)ethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[4-(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(P-TERT-PENTYLPHENOXY)ETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I9J043Q2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















